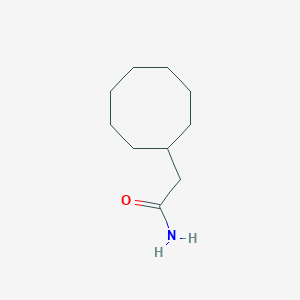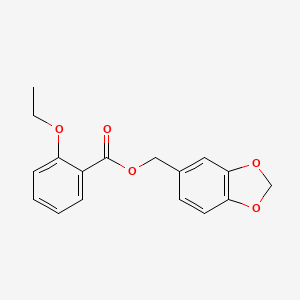![molecular formula C24H48N6O3 B14727277 1,3,5-Tris[3-(morpholin-4-yl)propyl]-1,3,5-triazinane CAS No. 5434-22-0](/img/structure/B14727277.png)
1,3,5-Tris[3-(morpholin-4-yl)propyl]-1,3,5-triazinane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Tris[3-(morpholin-4-yl)propyl]-1,3,5-triazinane is a chemical compound known for its unique structure and potential applications in various fields. This compound consists of a triazinane core with three morpholin-4-ylpropyl groups attached to it. The presence of morpholine rings imparts specific chemical properties that make it useful in different scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Tris[3-(morpholin-4-yl)propyl]-1,3,5-triazinane typically involves the reaction of 1,3,5-triazine with morpholine derivatives. One common method is the reaction of 1,3,5-triazine with 3-(morpholin-4-yl)propylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction is monitored using techniques such as gas chromatography and mass spectrometry to ensure the desired product is obtained.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Tris[3-(morpholin-4-yl)propyl]-1,3,5-triazinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The morpholine rings can undergo substitution reactions with various electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions are carried out in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can produce a variety of substituted morpholine derivatives.
Scientific Research Applications
1,3,5-Tris[3-(morpholin-4-yl)propyl]-1,3,5-triazinane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules
Biology: Studied for its interactions with biological molecules such as DNA and proteins
Medicine: Investigated for its potential therapeutic properties, including antitumor and antimicrobial activities.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 1,3,5-Tris[3-(morpholin-4-yl)propyl]-1,3,5-triazinane involves its interaction with specific molecular targets. The morpholine rings can interact with biological molecules, leading to various effects. For example, the compound may bind to DNA or proteins, affecting their function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triazine: The core structure of 1,3,5-Tris[3-(morpholin-4-yl)propyl]-1,3,5-triazinane. It is a versatile building block in organic synthesis.
Morpholine: A component of the compound, known for its use in various chemical reactions and as a solvent.
Tetrazole-containing 1,3,5-triazine derivatives: These compounds have similar structures and are studied for their biological activities.
Uniqueness
This compound is unique due to the presence of three morpholine rings attached to the triazinane core. This structure imparts specific chemical properties that make it useful in various applications, including its potential as a therapeutic agent and its use in materials science.
Properties
CAS No. |
5434-22-0 |
|---|---|
Molecular Formula |
C24H48N6O3 |
Molecular Weight |
468.7 g/mol |
IUPAC Name |
4-[3-[3,5-bis(3-morpholin-4-ylpropyl)-1,3,5-triazinan-1-yl]propyl]morpholine |
InChI |
InChI=1S/C24H48N6O3/c1(4-25-10-16-31-17-11-25)7-28-22-29(8-2-5-26-12-18-32-19-13-26)24-30(23-28)9-3-6-27-14-20-33-21-15-27/h1-24H2 |
InChI Key |
VADQIACNJVNDKK-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCCN2CN(CN(C2)CCCN3CCOCC3)CCCN4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





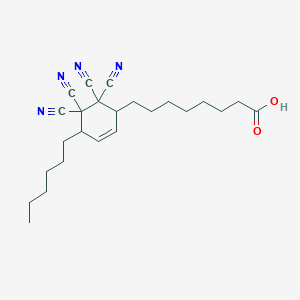
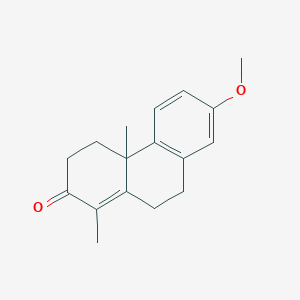
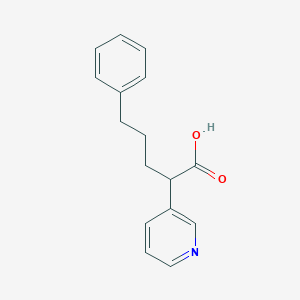
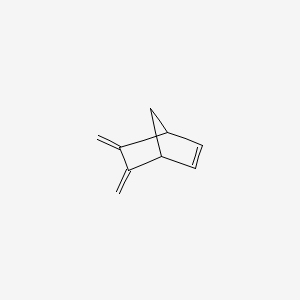

![1-Methoxy-4-methyl-2-[(4-methyl-2-nitrophenyl)sulfanyl]benzene](/img/structure/B14727247.png)
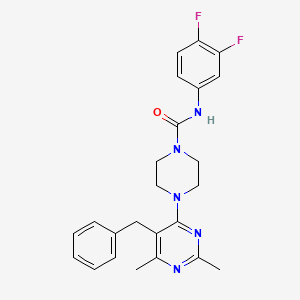
![N-[3-(1-butyl-4,5-diphenyl-imidazol-2-yl)sulfanylpropyl]-2-phenoxy-acetamide](/img/structure/B14727269.png)
